![molecular formula C17H11N3O6S B2444866 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 921796-50-1](/img/structure/B2444866.png)
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and nitrofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the nitrofuran and carboxamide groups.
Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Synthesis of Thiazole Intermediate: The thiazole ring is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of Nitrofuran Group: The nitrofuran moiety is introduced through nitration reactions, often using nitric acid or nitrating agents.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine precursors and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of corresponding oxides.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of benzofuran, thiazole, and nitrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by multiple heterocyclic rings, specifically a benzothiazole moiety linked to a thiazole and a methoxy-substituted benzofuran. The synthesis typically involves multi-step reactions starting from readily available precursors, which may include the following general steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
- Coupling with Benzofuran : The introduction of the benzofuran moiety is performed via electrophilic aromatic substitution or similar methods.
- Nitro Group Introduction : The nitro group can be added using nitrating agents under controlled conditions to ensure selectivity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer pathways, such as cyclooxygenases and various kinases. These interactions could lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies on related benzofuran derivatives indicate that they possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the nitrofuran group is particularly noteworthy as it is often associated with enhanced antimicrobial efficacy .
Anti-inflammatory Potential
Given its structural motifs, the compound may also exhibit anti-inflammatory properties. Similar compounds have been documented to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Research Findings and Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the interaction mechanisms between this compound and its biological targets. These studies reveal:
- Binding Affinity : High binding affinities were observed with several proteins implicated in cancer progression.
- Interaction Sites : Key amino acids involved in binding were identified, suggesting specific pathways through which the compound exerts its effects.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c1-24-11-4-2-3-9-7-13(26-15(9)11)10-8-27-17(18-10)19-16(21)12-5-6-14(25-12)20(22)23/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPKPKFVLQALOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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